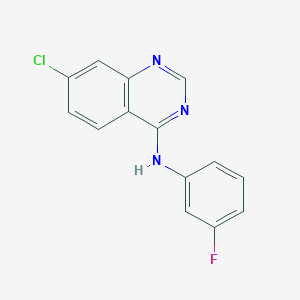

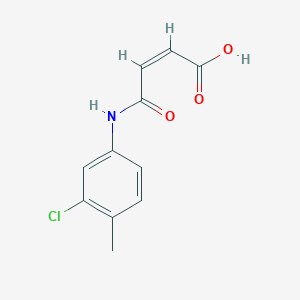

![molecular formula C21H19N5O4 B2715281 2-(4-ethoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899996-58-8](/img/structure/B2715281.png)

2-(4-ethoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-ethoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a polyfunctionally substituted heterocycle . It incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . This compound is of considerable chemical and pharmacological importance, being a purine analog .

Synthesis Analysis

The synthesis of this compound involves the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate . This intermediate is used for the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclocondensation of substituted 5-amino-1H-pyrazole-4-carboxamides with carboxylic acid derivatives or aldehydes . This leads to the formation of the pyrazolo[3,4-d]pyrimidine derivatives .Aplicaciones Científicas De Investigación

Anticancer Activity

A study detailed the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives, including variations similar to the compound , tested on 60 cancer cell lines. One compound notably inhibited cancer cell growth by about 20% against eight different cancer cell lines, demonstrating the potential of these compounds as anticancer agents (Al-Sanea et al., 2020).

Imaging Applications

Another study focused on the radiosynthesis of [18F]PBR111, a derivative within the same chemical family, highlighting its application in imaging the translocator protein (18 kDa) with PET, showing the potential of these compounds in diagnostic imaging and possibly in the study of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Coordination Complexes and Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives demonstrated these compounds' role in the self-assembly process and their significant antioxidant activity. This suggests their potential application in developing new materials with specific structural properties and in oxidative stress-related therapeutic interventions (Chkirate et al., 2019).

Anticonvulsant Agent Analysis

The development and validation of an HPLC method for determining related substances in a novel anticonvulsant agent "Epimidin" highlight the compound's importance in pharmaceutical quality control and the broader implications for related acetamide derivatives in drug development and therapeutic applications (Severina et al., 2021).

Direcciones Futuras

In view of the pharmacological properties of this compound and its derivatives, there is an ongoing program aimed at finding new structural leads with potential chemotherapeutic activities . The synthesis and antioxidant activity of some novel structure hybrids incorporating the pyrazolo[3,4-d]-pyrimidin-4-one moiety joined with the thiazole, tetrazole, thiophene, chromene, pyridine or pyrazole ring systems through different linkages are being explored .

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-ethoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. This is a key regulatory event in cells, affecting a wide range of cellular processes including cell cycle, growth, and apoptosis .

Mode of Action

This compound interacts with its kinase targets by mimicking the binding interactions in the kinase active sites . This compound is an isostere of the adenine ring of ATP, allowing it to compete with ATP for binding to the kinase active site . This inhibits the kinase’s activity, preventing the phosphorylation of its target molecules .

Biochemical Pathways

The inhibition of kinases by this compound affects multiple oncogenic pathways . For instance, it can inhibit the mTOR signaling pathway, which is involved in cell growth and development . Inhibition of this pathway can reduce the growth and proliferation of cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of kinase activity and the subsequent reduction in phosphorylation of target molecules . This can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis, particularly in cancer cells .

Propiedades

IUPAC Name |

2-(4-ethoxyphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-2-29-16-8-10-17(11-9-16)30-13-19(27)24-25-14-22-20-18(21(25)28)12-23-26(20)15-6-4-3-5-7-15/h3-12,14H,2,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMWWHCKZMTVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B2715198.png)

![2-(2-chloro-6-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2715201.png)

![1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2715202.png)

![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B2715205.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2715216.png)

![3-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide](/img/structure/B2715220.png)